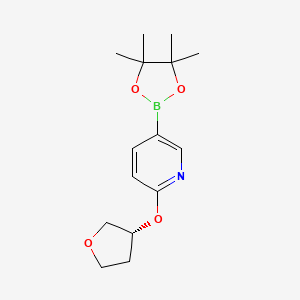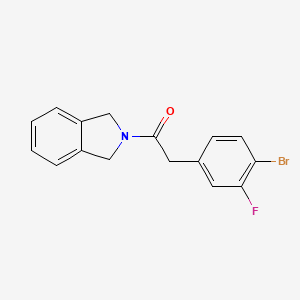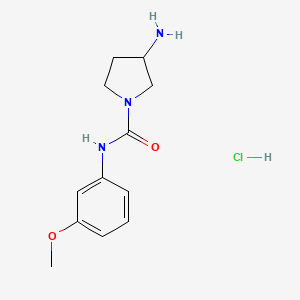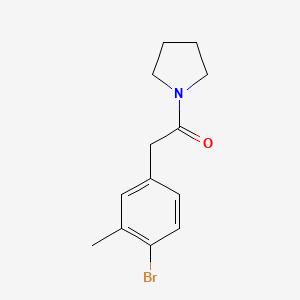![molecular formula C9H10Cl2N2O2 B8246454 4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine](/img/structure/B8246454.png)
4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine is a heterocyclic aromatic compound with the molecular formula C8H8Cl2N2O. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and an oxolan-2-ylmethoxy group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with oxolan-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the chlorine atom by the oxolan-2-ylmethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Corresponding alcohol and pyrimidine derivative.
Scientific Research Applications
4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antiviral, antibacterial, and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Agricultural Chemistry:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloropyrimidine: Lacks the oxolan-2-ylmethoxy group, making it less versatile in certain applications.
2,4,6-Trichloropyrimidine: Contains an additional chlorine atom, which can affect its reactivity and applications.
4,6-Dimethoxypyrimidine: Contains methoxy groups instead of chlorine atoms, leading to different chemical properties and reactivity.
Uniqueness
4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine is unique due to the presence of both chlorine atoms and the oxolan-2-ylmethoxy group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
4,6-dichloro-2-(oxolan-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c10-7-4-8(11)13-9(12-7)15-5-6-2-1-3-14-6/h4,6H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDVBWLZOVWLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC(=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde](/img/structure/B8246381.png)
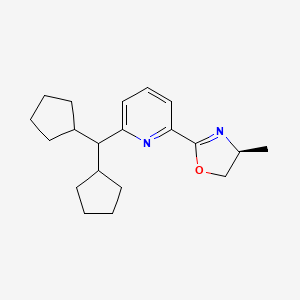
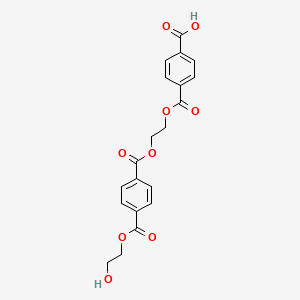
![5-[3-(4-carboxyphenyl)-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8246396.png)
![4-[4-[3,5-bis[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B8246398.png)
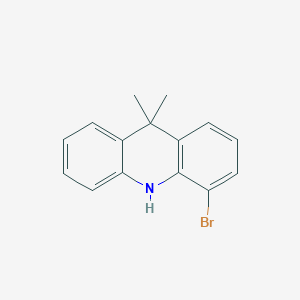
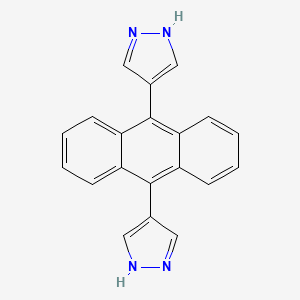

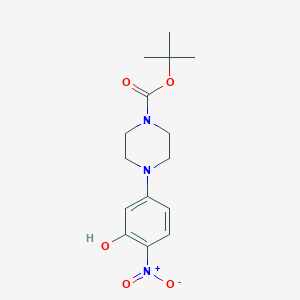
![5,7-Dichloro-6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8246435.png)
